molecular formula C21H23Cl2N3O2 B11558697 (3E)-3-{2-[(4-tert-butylphenyl)carbonyl]hydrazinylidene}-N-(3,4-dichlorophenyl)butanamide

(3E)-3-{2-[(4-tert-butylphenyl)carbonyl]hydrazinylidene}-N-(3,4-dichlorophenyl)butanamide

Cat. No.: B11558697
M. Wt: 420.3 g/mol
InChI Key: AUTLWWOEPPJCCY-DHRITJCHSA-N
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Description

(3E)-3-{[(4-TERT-BUTYLPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a tert-butylphenyl group, a formamido group, and a dichlorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(4-TERT-BUTYLPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE typically involves the following steps:

    Formation of the tert-butylphenyl group: This can be achieved through Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the formamido group: This step involves the reaction of the tert-butylphenyl group with formamide under acidic conditions to form the formamido derivative.

    Coupling with the dichlorophenyl group: The final step involves the coupling of the formamido derivative with 3,4-dichlorophenylbutanamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(4-TERT-BUTYLPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

(3E)-3-{[(4-TERT-BUTYLPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-3-{[(4-TERT-BUTYLPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE
  • (3E)-3-{[(4-ETHYLPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE
  • (3E)-3-{[(4-ISOPROPYLPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE

Uniqueness

(3E)-3-{[(4-TERT-BUTYLPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties to the compound

Properties

Molecular Formula

C21H23Cl2N3O2

Molecular Weight

420.3 g/mol

IUPAC Name

4-tert-butyl-N-[(E)-[4-(3,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]benzamide

InChI

InChI=1S/C21H23Cl2N3O2/c1-13(11-19(27)24-16-9-10-17(22)18(23)12-16)25-26-20(28)14-5-7-15(8-6-14)21(2,3)4/h5-10,12H,11H2,1-4H3,(H,24,27)(H,26,28)/b25-13+

InChI Key

AUTLWWOEPPJCCY-DHRITJCHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)C(C)(C)C)/CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)C(C)(C)C)CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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